molecular formula C10H13NO B156736 1-(Pyridin-3-yl)pentan-1-one CAS No. 1701-72-0

1-(Pyridin-3-yl)pentan-1-one

Cat. No.: B156736
CAS No.: 1701-72-0
M. Wt: 163.22 g/mol
InChI Key: XMPPMKWFQBHNIJ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-1-one (CAS 1701-72-0) is a valuable chemical building block and synthetic intermediate in organic and medicinal chemistry research. This compound features a pyridine ring, a fundamental pharmacophore in drug discovery, linked to a pentan-1-one chain . The ketone functional group provides a versatile handle for further chemical transformations, such as reduction to the corresponding alcohol or conversion to other derivatives, making it a crucial precursor for creating diverse chemical libraries . Its primary research value lies in its role as a scaffold for the synthesis of more complex molecules. It can be synthesized via solvent-free, PPA-catalyzed adaptations of the Friedländer synthesis or through condensation and Grignard reactions . Researchers utilize this compound in explorations of novel structures with potential biological activities, including antimicrobial and anticancer properties . The pyridine nucleus is known to enhance water solubility and participate in key protein-ligand interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition in drug design . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPPMKWFQBHNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505641
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-72-0
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 1 Pyridin 3 Yl Pentan 1 One

Reactions at the Ketone Moiety

The carbonyl group of the ketone is a primary site for a variety of chemical reactions, including oxidations, reductions, nucleophilic additions, and condensations.

Oxidation Reactions to Carboxylic Acids

The ketone group in 1-(Pyridin-3-yl)pentan-1-one can be oxidized to a carboxylic acid using strong oxidizing agents. smolecule.com This transformation involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Common reagents for this oxidation include:

Potassium Permanganate (B83412) (KMnO₄): In an acidic or basic medium, potassium permanganate is a powerful oxidizing agent that can effectively convert the ketone to the corresponding carboxylic acid. wikipedia.orglibretexts.org The reaction typically proceeds until the formation of the carboxylic acid. libretexts.org

Chromium Trioxide (CrO₃): Chromium trioxide-based reagents are also employed for the oxidation of ketones. smolecule.com

The general reaction is as follows:

This compound + [O] → Pyridine-3-carboxylic acid + Butyric acid

ReactantOxidizing AgentProduct(s)
This compoundPotassium Permanganate (KMnO₄)Pyridine-3-carboxylic acid, Butyric acid
This compoundChromium Trioxide (CrO₃)Pyridine-3-carboxylic acid, Butyric acid

Reduction Reactions to Corresponding Alcohols

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(Pyridin-3-yl)pentan-1-ol. smolecule.comevitachem.com This is a common and synthetically useful transformation.

Key reducing agents for this reaction include:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. smolecule.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than sodium borohydride, LiAlH₄ also reduces the ketone to the corresponding alcohol. smolecule.commasterorganicchemistry.com Due to its high reactivity, it is used in anhydrous conditions.

The general reaction scheme is:

This compound + [H] → 1-(Pyridin-3-yl)pentan-1-ol

ReactantReducing AgentProduct
This compoundSodium Borohydride (NaBH₄)1-(Pyridin-3-yl)pentan-1-ol
This compoundLithium Aluminum Hydride (LiAlH₄)1-(Pyridin-3-yl)pentan-1-ol

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. These reactions are fundamental to the construction of more complex molecules. cymitquimica.com

Addition of Alcohols to form Hemiacetals: In the presence of an acid catalyst, alcohols can add to the ketone to form a hemiacetal. This reaction is reversible, and the equilibrium typically favors the starting ketone. libretexts.orglibretexts.org

Addition of Amines to form Amides: While direct reaction with amines to form stable amides from a simple ketone is not a standard transformation, the carbonyl group can be involved in reactions like reductive amination. In this process, the ketone first reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Condensation Reactions for Larger Molecular Scaffolds

This compound can serve as a building block in condensation reactions to form larger, more complex molecular structures. cymitquimica.com These reactions often involve the formation of a new carbon-carbon or carbon-heteroatom bond. For instance, it can participate in reactions like the Chichibabin pyridine (B92270) synthesis, which involves the condensation of carbonyl compounds with ammonia (B1221849) or amines to form substituted pyridines. wikipedia.orggoogle.com Additionally, it can undergo aldol-type condensation reactions, where it acts as either the nucleophilic or electrophilic partner, leading to the formation of α,β-unsaturated ketones. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic substitution reactions.

Electrophilic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nowgonggirlscollege.co.inuoanbar.edu.iq This deactivation is further enhanced in acidic conditions, as the nitrogen atom becomes protonated. nowgonggirlscollege.co.instackexchange.com The acyl group at the 3-position also acts as a deactivating group, making electrophilic substitution even more challenging. umich.edu

Halogenation and Nitration: Direct halogenation or nitration of this compound is difficult and requires harsh reaction conditions. uoanbar.edu.iqlibretexts.org When substitution does occur, it is directed to the 5-position, which is the least deactivated position for electrophilic attack on a 3-substituted pyridine. nowgonggirlscollege.co.in To achieve substitution, indirect methods are often employed, such as activating the pyridine ring by forming the N-oxide. wikipedia.org

Reaction TypeReagent(s)Major Product Position
HalogenationHalogen + Lewis Acid5-halo-1-(pyridin-3-yl)pentan-1-one
NitrationFuming HNO₃ + H₂SO₄5-nitro-1-(pyridin-3-yl)pentan-1-one

Role in Coordination Chemistry as a Ligand for Metal Ions

While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous pyridyl ketones provides significant insight into its potential as a ligand for metal ions. Pyridyl ketones are known to act as effective chelating agents, utilizing the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group to bind to metal centers.

The coordination chemistry of compounds like di-2-pyridyl ketone is well-established, forming complexes with a variety of transition metals, including palladium(II), cobalt(II), and nickel(II). nih.govjscimedcentral.com In these complexes, the pyridyl ketone typically acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. For instance, di-2-pyridyl ketone has been used to synthesize Pd(II) complexes, where it functions as a chelate ligand. nih.gov Furthermore, it can participate in the formation of more complex structures, such as the cubane-like {M₄O₄} cores observed in cobalt(II) and nickel(II) complexes. jscimedcentral.com In these structures, the ligand can undergo nucleophilic addition at the carbonyl group (e.g., by water or alcohols) to form gem-diol or hemiketal forms, which then act as bridging ligands. jscimedcentral.com

Similarly, Schiff base derivatives of pyridyl ketones demonstrate robust coordination capabilities. Ligands derived from the condensation of 2-benzoylpyridine (B47108) or di-2-pyridyl ketone with other molecules coordinate to metal ions like copper(II), zinc(II), and nickel(II), often acting as tridentate or tetradentate ligands. chemrxiv.orgthieme-connect.combeilstein-journals.org

Given these precedents, this compound is expected to function as a versatile ligand. The pyridine nitrogen provides a primary coordination site, and the carbonyl oxygen can engage in chelation, likely forming a five-membered ring with a metal ion. The specific nature of the pentanoyl group may influence the steric and electronic properties of the resulting metal complexes.

Table 1: Examples of Coordination Complexes with Pyridyl Ketone Ligands

LigandMetal Ion(s)Coordination ModeResulting Complex StructureReference(s)
Di-2-pyridyl ketonePd(II)Bidentate (N, O)Square planar complex nih.gov
Di-2-pyridyl ketoneCo(II), Ni(II)Bridging gem-diolateCubane-like {M₄O₄} core jscimedcentral.com
2-Benzoylpyridine Schiff baseCu(II), Zn(II), Ni(II)Tridentate (N, N, S)Solid complexes chemrxiv.org
Di-2-pyridyl ketone Schiff baseCo(II), Ni(II), Zn(II), Cd(II)Tetradentate (N, N, N, N)Octahedral, tetrahedral, dodecahedral beilstein-journals.org

Investigations into Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores catalytic mechanisms, the identification of transient species, isotopic studies, and molecular rearrangements.

Catalytic Mechanisms (e.g., PPA as Brønsted and Lewis Acid in Condensation/Cyclization)

Polyphosphoric acid (PPA) is a versatile and powerful reagent in organic synthesis, often employed for its dual role as a Brønsted and Lewis acid catalyst, particularly in condensation and cyclization reactions. nih.govmdpi.comccsenet.org Its high viscosity and dehydrating properties facilitate reactions that generate water. mdpi.comccsenet.org

In reactions analogous to those that this compound would undergo, such as the synthesis of heterocyclic systems, PPA plays a key catalytic role. For example, in the solvent-free synthesis of certain pyridyl compounds, PPA has been shown to effectively promote both condensation and cyclization steps. nih.gov The mechanism involves the protonation of a carbonyl group by the Brønsted acidity of PPA, which activates the carbonyl for nucleophilic attack. The Lewis acidic sites in PPA can also coordinate to oxygen atoms, further enhancing electrophilicity.

The general mechanism for a PPA-catalyzed intramolecular cyclization (a Friedel-Crafts-type acylation) can be outlined as follows:

Activation of the Carbonyl: The carbonyl oxygen of the ketone is protonated by PPA.

Electrophilic Attack: The activated carbonyl group facilitates an intramolecular electrophilic attack on an aromatic ring.

Dehydration/Rearomatization: A molecule of water is eliminated, and the aromatic system is regenerated, leading to the cyclized product.

PPA has been widely used for the cyclization of acids to form cyclic ketones and for the synthesis of various heterocyclic compounds, demonstrating its efficacy in promoting these transformations. mdpi.comccsenet.orgscielo.brresearchgate.net

Intermediate Species Identification

The elucidation of reaction mechanisms often hinges on the detection and characterization of short-lived, low-concentration reactive intermediates. researchgate.net Modern analytical techniques, particularly mass spectrometry (ESI-MS), have become invaluable tools for identifying such species in catalytic and organometallic reactions. scielo.brresearchgate.netnih.gov

In the context of pyridyl ketones, studies have successfully identified transient species. For instance, UV irradiation of di-2-pyridyl ketone was found to produce a persistent radical intermediate, which was detected and characterized using Electron Spin Resonance (ESR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS). acs.org Interestingly, this radical formation was not observed for 3-benzoylpyridine, highlighting the critical role of the nitrogen atom's position relative to the carbonyl group. acs.org

For reactions involving metal catalysts, ESI-MS can directly detect charged intermediates, such as cationic complexes of palladium, gold, or rhodium. nih.gov In cases where intermediates are neutral, methods like charge-tagging can be employed, where a charged group is appended to a ligand or substrate to render the intermediate detectable by mass spectrometry without significantly altering the reaction pathway. researchgate.netnih.gov These techniques allow for the step-by-step monitoring of a catalytic cycle, providing direct evidence for proposed intermediates.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. asianpubs.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction. nih.gov

KIE studies have been instrumental in understanding the mechanisms of C-H bond activation and functionalization in pyridine derivatives. For example, in the Pd-catalyzed C3-H arylation of pyridines, a primary KIE of 4.2 was observed, suggesting that the C-H bond cleavage is involved in the rate-determining step, likely through a metalation/deprotonation pathway. nih.gov In another study on the C-H alkenylation of pyridine, KIE experiments indicated that C-H activation occurs in an irreversible manner. chemrxiv.org

Conversely, the absence or small magnitude of a KIE can also provide crucial mechanistic information. In a palladium-catalyzed ortho-arylation of 2-phenylpyridines, the observed KIE (kH/kD) was 1.09, indicating that the C-H bond cleavage does not occur in the rate-determining step of that particular catalytic cycle. thieme-connect.com

While no specific KIE studies on this compound are reported, this methodology could be applied to its reactions (e.g., α-functionalization or cyclization) to determine whether C-H bond breaking at a specific position is the rate-limiting event, thereby distinguishing between different possible mechanistic pathways.

Table 2: Application of KIE in Mechanistic Studies of Pyridine Derivatives

ReactionObserved KIE (kH/kD)Mechanistic ImplicationReference(s)
Pd-catalyzed C3–H arylation of pyridines4.2C-H bond cleavage is part of the rate-determining step. nih.gov
Co/Al catalyzed C-H alkenylation of pyridineSignificantC-H activation is irreversible. chemrxiv.org
Pd-catalyzed ortho-arylation of 2-phenylpyridines1.09C-H bond cleavage is not the rate-determining step. thieme-connect.com
Yttrium-catalyzed ortho-alkylation of pyridinesSignificantC-H bond activation could be the rate-limiting step. beilstein-journals.org

Anionic Rearrangements (e.g., N-Fries rearrangement in related pyridine derivatives)

The Fries rearrangement is a classic organic reaction involving the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com The reaction has several variants, including the photo-Fries rearrangement, which proceeds via a radical mechanism, and the anionic Fries rearrangement, which involves ortho-metalation with a strong base. wikipedia.orgthieme-connect.com

The nitrogen analog of this transformation, the N-Fries rearrangement, involves the migration of an acyl group from a nitrogen atom to an aromatic ring. While not widely reported for pyridyl ketones directly, related rearrangements in pyridine derivatives provide a basis for its potential. The anionic ortho-Fries rearrangement of O-pyridyl carbamates to their corresponding amides has been demonstrated. thieme-connect.com This reaction involves a directed ortho-metalation followed by the migration of the carbamoyl (B1232498) group.

A general mechanism for an anionic N-Fries-type rearrangement of an N-acylaminopyridine would involve:

Deprotonation: A strong base (e.g., alkyllithium) deprotonates the amino group.

Acyl Group Migration: The acyl group migrates from the nitrogen to an adjacent carbon atom on the pyridine ring. This step may be facilitated by chelation of the lithium cation between the nitrogen and the carbonyl oxygen.

Workup: Quenching the reaction with an acid would yield the amino-ketone product.

Studies on the deprotonation and subsequent alkylation of acylaminopyridines have shown that reactions can occur at the nitrogen or the ring, indicating the feasibility of generating the necessary intermediates for such a rearrangement. scribd.com The photo-Fries rearrangement has also been applied to N-vinylazetidinones, leading to the formation of 2,3-dihydro-4-pyridones through a nih.govCurrent time information in Powiat rzeszowski, PL.-acyl shift, demonstrating that acyl migration to form pyridyl systems is possible under photochemical conditions. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like 1-(Pyridin-3-yl)pentan-1-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the pentanoyl chain.

The protons on the pyridine ring typically appear in the downfield region of the spectrum (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Specifically, the proton at the C2 position of the pyridine ring is expected to be the most downfield, appearing as a doublet of doublets or a singlet, followed by the protons at C6, C4, and C5.

The aliphatic protons of the pentanoyl chain appear in the upfield region (δ 0.8-3.2 ppm). The protons on the α-carbon (adjacent to the carbonyl group) are the most deshielded of the aliphatic protons and typically appear as a triplet. The subsequent methylene (B1212753) groups along the chain (β and γ) appear progressively more upfield, with the terminal methyl group (δ) appearing as a characteristic triplet at the highest field position.

Detailed experimental data for the closely related precursor, 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one, provides a strong basis for these assignments. thieme-connect.com The analysis of this related structure reveals the characteristic chemical shifts and coupling patterns expected for the pyridin-3-yl ketone core. thieme-connect.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2 9.1-9.2 dd ~2.3, 0.8
Pyridine H-6 8.7-8.8 dd ~4.8, 1.7
Pyridine H-4 8.2-8.3 ddd ~8.0, 2.3, 1.7
Pyridine H-5 7.4-7.5 ddd ~8.0, 4.8, 0.8
-CH₂- (α to C=O) 3.0-3.1 t ~7.3
-CH₂- (β to C=O) 1.7-1.8 sextet ~7.4
-CH₂- (γ to C=O) 1.4-1.5 sextet ~7.5

Note: Data is predicted based on established chemical shift values and analysis of structurally similar compounds.

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the pentanoyl chain.

The carbonyl carbon (C=O) is highly deshielded and appears far downfield, typically in the range of δ 198-200 ppm. thieme-connect.com The carbons of the pyridine ring appear in the aromatic region (δ 120-155 ppm). The chemical shifts of these carbons are influenced by the position relative to the nitrogen atom and the ketone substituent. The aliphatic carbons of the pentanoyl chain appear in the upfield region (δ 13-40 ppm).

Experimental data for 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one shows the carbonyl carbon at approximately 199.2 ppm, and the pyridine carbons at 153.2, 149.4, 135.7, 132.3, and 123.9 ppm. thieme-connect.com The aliphatic carbons appear at 38.6, 32.1, and 20.3 ppm for the α, β, and γ carbons, respectively, with the terminal carbon being hydroxylated in this precursor. thieme-connect.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 199-200
Pyridine C-2 153-154
Pyridine C-6 149-150
Pyridine C-4 135-136
Pyridine C-3 132-133
Pyridine C-5 123-124
-CH₂- (α to C=O) 38-39
-CH₂- (β to C=O) 26-27
-CH₂- (γ to C=O) 22-23

Note: Data is predicted based on established chemical shift values and analysis of structurally similar compounds like 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one. thieme-connect.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is well-suited for the analysis of this compound, allowing for its separation from impurities or other components in a mixture before mass analysis.

A typical LC-MS method would involve a reversed-phase HPLC separation, often using a C18 column. The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an additive like formic acid to facilitate the ionization of the analyte. nih.govscirp.org Following separation, the analyte is introduced into the mass spectrometer's ion source.

Electrospray ionization (ESI) is a soft ionization technique that is commonly coupled with LC. It is particularly useful for polar molecules like this compound as it typically produces intact molecular ions with minimal fragmentation. eurjchem.combeilstein-journals.org In positive ion mode, the basic nitrogen atom on the pyridine ring is readily protonated.

For this compound, which has a molecular weight of 163.21 g/mol , ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 164.12. rsc.org High-resolution mass spectrometry (HRMS) using ESI can determine the mass of this ion with high accuracy, which serves to confirm the elemental composition of the molecule.

Electron ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process leads to the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable structural information.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butyl chain, resulting in a pyridinoyl cation (m/z 106) and a butyl radical.

McLafferty rearrangement: If sterically feasible, this could lead to the formation of a characteristic fragment ion.

Cleavage of the alkyl chain: Fragmentation along the butyl chain would produce a series of smaller alkyl fragment ions.

Fragmentation of the pyridine ring: The pyridine ring itself can fragment, though this is typically less favored than cleavage at the ketone.

Analysis of the fragmentation patterns of related ketones supports these predicted pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound and its derivatives. This technique provides exact mass measurements, which are instrumental in confirming the elemental composition of the compound. For instance, in the synthesis of various tetrazine derivatives, HRMS with electrospray ionization (ESI) was used to confirm the formation of the target compounds by comparing the calculated and found m/z values. nih.gov The data obtained from HRMS is often presented as a confirmation of the successful synthesis of a new compound, as seen in the characterization of 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (B15217497) hydrochloride, where the calculated [M+H]⁺ was 182.1400 and the found value was 182.1405. nih.gov

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine168.1244168.1241 nih.gov
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine182.1400182.1405 nih.gov
4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid280.0829280.0827 nih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For ketones like this compound, the most characteristic absorption is that of the carbonyl (C=O) group. In synthetic cathinones, a strong absorption band corresponding to the carbonyl stretching is typically observed between 1674 cm⁻¹ and 1700 cm⁻¹. researchgate.net The IR spectrum of a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, showed a strong C=O stretching vibration at 1697 cm⁻¹. acs.org The pyridine ring also exhibits characteristic C=C and C=N stretching vibrations. For instance, the IR spectrum of pyridine shows absorption bands in the 1580-1605 cm⁻¹ region, which are indicative of the aromatic ring stretching. researchgate.netnist.gov

Functional GroupTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O) Stretch1674 - 1700 researchgate.net
Aromatic C=C Stretch (Pyridine)1580 - 1605 researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine moiety in this compound is the primary chromophore. The UV-Vis spectrum of pyridine exhibits absorption bands corresponding to π → π* and n → π* transitions. nist.gov Studies on Schiff bases derived from 4-aminoantipyrine, which also contain heterocyclic rings, show absorption bands in the UV region that are assigned to π-π* transitions of the aromatic system and n-π* transitions of the azomethine group. researchgate.net For this compound, similar transitions are expected, with the exact wavelengths of maximum absorption (λmax) being influenced by the solvent and the substitution pattern on the pyridine ring.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While specific crystallographic data for this compound was not found in the provided search results, the methodology is well-established for analogous compounds. For example, the crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one was determined using single-crystal XRD, confirming the molecular geometry and packing in the solid state. acs.org This powerful technique provides unparalleled insight into the solid-state conformation, which can differ from the structure in solution.

Computational Chemistry Studies of 1 Pyridin 3 Yl Pentan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules. For 1-(Pyridin-3-yl)pentan-1-one, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Structural Optimization and Energetic Analysis

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to identify the lowest energy structure. This process is crucial as the molecular conformation influences its physical and chemical properties. For instance, studies on related pyridine (B92270) derivatives often reveal the preferred orientation of the pyridine ring relative to the side chain, which minimizes steric hindrance.

Energetic analysis, also performed with DFT, would provide the total energy of the optimized structure, its heat of formation, and the energies of different possible conformers. By comparing the energies of various rotational isomers (rotamers) of the pentanoyl chain, the most stable conformation and the energy barriers between different conformations could be determined.

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, DFT calculations can be used to identify and characterize NCIs such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov Although this molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions could be present. The pyridine ring allows for potential π-π stacking with other aromatic systems. spbu.ru NCI analysis, often visualized through plots, can reveal the regions of weak interactions within the molecule and in its potential dimers or aggregates. uchile.cl

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound would be calculated using DFT. This map displays the electrostatic potential on the electron density surface, with different colors indicating regions of negative and positive potential.

Typically, in a pyridin-3-yl ketone, the region around the nitrogen atom of the pyridine ring would exhibit a negative potential (red or yellow), indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.netresearchgate.net The carbonyl oxygen would also be a site of negative potential. Conversely, the hydrogen atoms of the pyridine ring and the aliphatic chain would show positive potential (blue), indicating sites for potential nucleophilic attack. mdpi.comresearchgate.net MEP analysis is a standard method for understanding the reactivity of pyridine derivatives. uchile.clnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy and distribution of these orbitals for this compound would be calculated using DFT.

The HOMO represents the ability to donate an electron, and its spatial distribution would indicate the nucleophilic sites of the molecule. For a molecule like this, the HOMO is often located on the pyridine ring. researchgate.net The LUMO represents the ability to accept an electron, indicating electrophilic sites. The LUMO is frequently centered around the carbonyl group and the pyridine ring. researchgate.netacs.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule; a smaller gap generally suggests higher reactivity. scirp.orgacs.org

Thermodynamic Property Calculations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein or a nucleic acid. While no specific molecular docking studies for this compound have been found in the reviewed literature, this section outlines the principles and potential applications of such studies.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity and preferred binding mode. This is a common approach in drug discovery to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.comnih.govmdpi.comjmchemsci.comashdin.commdpi.com

For a compound like this compound, potential protein targets could be enzymes or receptors where the pyridine and ketone moieties can form key interactions. For instance, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. The carbonyl group could also participate in hydrogen bonding.

A typical docking study would yield a "docking score," which is an estimation of the binding free energy, and would visualize the specific interactions between the ligand and the amino acid residues of the protein. This information can guide the design of more potent and selective analogs.

Prediction of Ligand-Target Binding Modes and Affinities

A critical step in drug discovery is understanding how a potential drug molecule (a ligand) interacts with its biological target, typically a protein or enzyme. Computational techniques such as molecular docking are employed to predict the preferred orientation of this compound when it binds to a target's active site.

Molecular docking simulations place the flexible ligand into the binding site of a rigid protein structure to identify the most stable binding pose, which is determined by a scoring function that estimates the binding energy. researchgate.netnih.gov For a compound like this compound, these simulations would explore the possible interactions between the pyridine ring, the carbonyl group, and the pentyl chain with the amino acid residues of the target. Key interactions often include:

Hydrogen Bonds: The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The pentyl chain and the aromatic pyridine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking and Arene-Cation Interactions: The pyridine ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or form arene-cation interactions with positively charged residues (e.g., Arginine, Lysine). semanticscholar.org

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations and absolute binding free energy calculations can provide a more accurate prediction of binding affinity (e.g., Ki, Kd, or IC50 values). nih.govarxiv.org These methods simulate the dynamic nature of the protein-ligand complex over time, offering a more detailed picture of the interaction stability. biorxiv.org For instance, studies on similar pyridine-containing inhibitors have successfully used these computational approaches to discriminate between different possible binding modes and to correlate predicted affinities with experimental bioassay results.

Conformational Analysis and Flexibility Studies

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a target. This compound possesses several rotatable bonds, allowing it to adopt various conformations. The key rotatable bonds are:

The bond connecting the pyridine ring to the carbonyl group.

The bonds within the pentyl alkyl chain.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. researchgate.netrsc.org This is often achieved through quantum chemical calculations, which can determine the relative energies of different spatial arrangements. ethz.ch Studies on related ketones with pyridine rings have shown that interactions between the nitrogen lone pair and the carbonyl group can influence the preferred orientation of the pyridine ring relative to the rest of the molecule. researchgate.net

In Silico Properties Investigation

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biotechnologia-journal.orgsemanticscholar.org These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. For this compound, various physicochemical properties can be calculated to assess its "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. rroij.com While specific experimental data for this compound is limited, predictive models provide valuable estimates. researchgate.net

PropertyPredicted Value/DescriptorSignificance in Drug Discovery
Molecular Weight~163.22 g/molInfluences size-dependent diffusion and transport. (Generally <500 Da is preferred)
LogP (Lipophilicity)~1.5-2.0Affects solubility, permeability across membranes, and metabolism. (Generally <5)
Hydrogen Bond Donors0Influences binding interactions and solubility. (Generally ≤5)
Hydrogen Bond Acceptors2 (N in pyridine, O in carbonyl)Influences binding interactions and solubility. (Generally ≤10)
Topological Polar Surface Area (TPSA)~30-40 ŲPredicts cell permeability. (Generally <140 Ų)
Rotatable Bonds4Indicates molecular flexibility. (Generally ≤10)

These predicted values suggest that this compound has physicochemical properties consistent with good oral bioavailability.

Structure-Activity Relationship (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational approaches are invaluable for elucidating SAR by systematically modifying a lead compound in silico and predicting the impact on its binding affinity and other properties. nih.gov

For this compound, computational SAR studies would typically investigate:

The Pyridine Ring: The position of the nitrogen atom (at position 3) is key to its electronic properties and hydrogen bonding capabilities. Computational models can predict how moving the nitrogen to the 2- or 4-position would alter the binding geometry and affinity. Furthermore, adding substituents (e.g., halogens, methoxy (B1213986) groups) to the pyridine ring can modulate its electronics and steric profile, which can be modeled to find optimal interactions. acs.org Replacing the nitrogen with a carbon atom is another strategy explored computationally to see its effect on metabolic stability and bioavailability. rsc.org

The Alkyl Chain: The length and branching of the pentyl chain can be modified to probe the size and shape of the hydrophobic pocket in a target protein. Shortening, lengthening, or introducing rigidity (e.g., a double bond or a ring) into the chain would alter the compound's flexibility and hydrophobic interactions, with the effects on binding affinity being quantified through computational calculations.

By creating a virtual library of derivatives and using techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), researchers can build a model that correlates the structural features of these molecules with their predicted activity. This model can then guide the synthesis of the most promising compounds for experimental testing.

Derivatization and Functionalization Strategies

Modification of the Ketone Functionality

The carbonyl group of the pentanone chain is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition.

The ketone moiety of 1-(pyridin-3-yl)pentan-1-one can be readily reduced to the corresponding secondary alcohol, 1-(pyridin-3-yl)pentan-1-ol. This transformation is typically achieved using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is an effective reagent for this purpose. evitachem.com Another powerful reducing agent that can be employed is lithium aluminum hydride (LiAlH₄). A specific example of this reduction involves the use of sodium borohydride in anhydrous methanol to produce 1-(pyridin-3-yl)pentane-1,5-diol from 5-hydroxy-1-(pyridin-3-yl)pentan-1-one, achieving a high yield of 95%. thieme-connect.com

Table 1: Reagents for the Reduction of this compound

ReagentSolvent(s)Product
Sodium Borohydride (NaBH₄)Methanol, Ethanol1-(Pyridin-3-yl)pentan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Not specified1-(Pyridin-3-yl)pentan-1-ol

Oxidation of the ketone group in this compound can lead to the formation of carboxylic acids. Strong oxidizing agents are required for this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be utilized to achieve this oxidation. smolecule.com The reaction typically proceeds by cleaving the carbon-carbon bond adjacent to the carbonyl group. The specific carboxylic acid formed would depend on the exact reaction conditions and the position of cleavage on the pentanoyl chain. For instance, oxidation could potentially yield nicotinic acid (pyridine-3-carboxylic acid). google.com The oxidation of primary alcohols, which can be seen as a related reaction, to carboxylic acids is often carried out using reagents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid). libretexts.orglibretexts.org

Table 2: Oxidizing Agents for Ketone and Alcohol Oxidation

ReagentStarting MaterialProduct Type
Potassium Permanganate (KMnO₄)Ketone/AlcoholCarboxylic Acid
Chromium Trioxide (CrO₃)Ketone/AlcoholCarboxylic Acid
Jones Reagent (CrO₃ & H₂SO₄)AlcoholCarboxylic Acid

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. wikipedia.org A notable example is the addition of organometallic reagents, such as organolithium compounds. For instance, the reaction of similar ketones with 3-pyridyllithium at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF) results in the formation of a tertiary alcohol. nih.gov This reaction involves the nucleophilic addition of the pyridyl anion to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. nih.gov Another important class of nucleophilic additions is the reaction with amines. For example, conjugate addition of a secondary amine like methylamine (B109427) to an α,β-unsaturated ketone results in a 3-aminocarbonyl compound. wikipedia.org While this compound itself is not an α,β-unsaturated ketone, this highlights a general reactivity pattern for related systems.

Derivatization of the Pyridine (B92270) Ring

The pyridine ring offers another site for functionalization, primarily through electrophilic aromatic substitution and modifications at the nitrogen atom.

The pyridine ring can undergo electrophilic aromatic substitution (EAS) reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comdalalinstitute.com Common EAS reactions include halogenation and nitration. masterorganicchemistry.com For pyridine itself, these reactions are typically harsh and result in substitution at the 3-position because this avoids the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.com The presence of the deactivating ketone group on this compound would further disfavor electrophilic substitution on the pyridine ring. To facilitate such reactions, the presence of activating groups on the ring is often necessary. youtube.com Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Table 3: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsTypical Position of Substitution on Pyridine
HalogenationCl₂/Br₂ with Lewis Acid3-position
NitrationHNO₃/H₂SO₄3-position

While not a direct derivatization of this compound itself, this compound can serve as a precursor for the synthesis of pyrazole (B372694) derivatives, which can then undergo N-alkylation. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are significant in medicinal chemistry. nih.govnih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov

Once a pyrazole ring is formed, N-alkylation is a common strategy for further derivatization. researchgate.netorientjchem.org This can be achieved using various alkylating agents in the presence of a base. researchgate.net For example, the alkylation of pyrazolyl pyrazolone (B3327878) has been performed using different alkylating agents in dimethylformamide (DMF) under phase transfer catalysis conditions. researchgate.net Another approach involves the reaction with bromoacetone (B165879) in the presence of a base like sodium bicarbonate to introduce an N-acetonyl group. researchgate.net These N-alkylation strategies allow for the introduction of diverse substituents on the pyrazole nitrogen, leading to a wide array of functionalized molecules.

Synthesis of Analogs and Bioisosteres

The synthesis of analogs and bioisosteres of this compound is a key strategy in drug discovery and development. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can lead to compounds with improved potency, selectivity, metabolic stability, or reduced toxicity.

The incorporation of fluorine or fluoroalkyl groups into organic molecules can significantly alter their physicochemical and biological properties. This strategy is widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

Recent research has highlighted several methods for the fluoroalkylation of pyridine-containing compounds. One approach involves the copper-catalyzed [3+3] annulation of ketones with oxime acetates to produce fluoroalkylated pyridines. rsc.org Another method utilizes pentacoordinate phosphoranes for the fluoroalkylation of pyridines. chinesechemsoc.org These reagents can generate both difluoromethyl radicals (·CF2H) and difluorocarbene (:CF2) intermediates, allowing for a variety of fluoroalkylation reactions. chinesechemsoc.org

Furthermore, the development of bench-stable fluoroalkylphosphines provides a direct method for converting C–H bonds in pyridines into fluoroalkyl derivatives, often with high regioselectivity for the 4-position. researchgate.net The use of fluorinated sulfones and related reagents has also been explored for nucleophilic fluoroalkylation reactions. cas.cn The reactivity of these reagents can be modulated by altering the number of fluorine atoms or the neighboring chemical groups. cas.cn The synthesis of trifluoroethylamines, which are stable isosteres of amides, has also been investigated as a strategy for creating novel fluoroalkylated amines for potential pharmaceutical applications. uni-muenchen.de

The table below summarizes various reagents and methods used for the fluoroalkylation of pyridine derivatives, which could be adapted for the modification of this compound.

Reagent/MethodType of FluoroalkylationReference
β-trifluoromethylated ketenes and oxime acetates (Cu-catalyzed)Trifluoromethylation rsc.org
Pentacoordinate phosphoranesFluoroalkylation (e.g., difluoromethylation) chinesechemsoc.org
FluoroalkylphosphinesFluoroalkylation researchgate.net
Fluorinated sulfonesNucleophilic fluoroalkylation cas.cn
Trifluoromethylated N-aryl N,O-acetalsSynthesis of trifluoroethylamines uni-muenchen.de

Modifying the structure of this compound can enhance its specificity for biological targets within the nervous system. This is often achieved by introducing functional groups that can interact with specific receptors or enzymes. The bicyclo[1.1.1]pentane (BCP) core, for instance, is increasingly used as a bioisostere for para-substituted benzene rings in drug design, offering improved properties. acs.orgelifesciences.org

Research into small-molecule ligands for peptide receptors in the brain, such as orexin (B13118510) and neuropeptide Y receptors, provides insights into modifications that could be applied to this compound. scirp.org For example, the synthesis of derivatives with piperidine (B6355638) or pyrrolidine (B122466) moieties has been explored to target various receptors. mdpi.commdpi.com The introduction of such heterocyclic structures can influence the compound's affinity and selectivity for specific nervous system targets.

A study on a novel eIF2B activator with a bicyclo[1.1.1]pentyl core demonstrated improved in vivo properties for treating a neurological condition in mice. elifesciences.org This highlights the potential of incorporating rigid, non-aromatic scaffolds to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The following table outlines potential modifications to the this compound scaffold to enhance nervous system target specificity, based on strategies reported for other neurologically active compounds.

Modification StrategyPotential Target ClassRationaleReference
Introduction of a bicyclo[1.1.1]pentane (BCP) coreVarious CNS receptorsBioisostere for phenyl rings, improved pharmacokinetics acs.orgelifesciences.org
Incorporation of piperidine or pyrrolidine moietiesGPCRs, ion channelsMimic endogenous ligands, enhance binding affinity mdpi.commdpi.com
Synthesis of purine (B94841) isosteresKinases, GPCRsBioisosteric replacement to improve activity and selectivity mdpi.com

Analytical Derivatization for Spectroscopic Analysis (e.g., GC-MS)

Chemical derivatization is a common strategy employed to improve the analytical performance of compounds in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For a compound like this compound, derivatization can enhance volatility, improve thermal stability, and produce characteristic mass spectral fragmentation patterns, thereby facilitating its detection and quantification. jfda-online.comresearchgate.net

Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For ketones, derivatization often targets the carbonyl group. For instance, the ketone can be reduced to the corresponding alcohol, which is then derivatized.

In the context of analyzing related compounds, such as synthetic cathinones, various acylation reagents have been evaluated for their effectiveness in GC-MS analysis. rsc.org Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and trifluoroacetic anhydride (TFA) introduce fluorinated acyl groups, which can enhance detectability. rsc.org For the analysis of α-pyrrolidinovalerophenone (a structurally related compound) and its metabolites in biological samples, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of pyridine was shown to significantly improve derivatization efficiency and precision. researchgate.net

The choice of derivatizing agent depends on the functional groups present in the analyte and the analytical goals. The table below lists common derivatizing agents and their potential application for the analysis of this compound.

Derivatization ReagentTarget Functional GroupPurposeReference
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSKetone (after reduction to alcohol), Pyridine nitrogenSilylation to increase volatility and thermal stability jfda-online.comresearchgate.net
Pentafluoropropionic anhydride (PFPA)Pyridine nitrogenAcylation to enhance detectability by electron capture detection rsc.org
Trifluoroacetic anhydride (TFA)Pyridine nitrogenAcylation to improve chromatographic properties rsc.org
P-toluene sulfonyl isocyanate (PTSI)Ketone (after reduction to alcohol)Derivatization for improved MS detection nih.gov

Applications As a Building Block in Complex Molecule Synthesis

Construction of Diverse Chemical Libraries for Research Purposes

The unique structure of 1-(Pyridin-3-yl)pentan-1-one makes it a useful building block for the creation of diverse chemical libraries. Current time information in Blackburn with Darwen, GB. These libraries, which consist of large collections of distinct but structurally related compounds, are essential tools in drug discovery and materials science. By systematically modifying the pyridine (B92270) ring, the pentanone side chain, or using the ketone for further reactions, chemists can generate a multitude of derivatives. This structural diversity is crucial for screening against biological targets to identify new therapeutic agents or materials with desired properties. The presence of the basic nitrogen atom in the pyridine ring also allows for the synthesis of various salts, further expanding the physicochemical properties of the library compounds.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key precursor for several important classes of these molecules.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that feature prominently in many biologically active molecules, including anti-inflammatory, antiviral, and anticancer agents. nih.gov One of the most established methods for synthesizing this scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.govbio-conferences.orgresearchgate.net

This compound can serve as a precursor for this reaction after undergoing α-halogenation (e.g., bromination or chlorination) at the carbon atom adjacent to the carbonyl group. The resulting α-halo-1-(pyridin-3-yl)pentan-1-one can then react with a substituted 2-aminopyridine to construct the imidazo[1,2-a]pyridine (B132010) core. This reaction typically proceeds via initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization and dehydration. acs.org Catalyst- and solvent-free conditions have even been developed for this transformation, enhancing its efficiency and environmental friendliness. researchgate.net

Another significant route to this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.combeilstein-journals.org While the classical GBB reaction utilizes aldehydes, modern variations have expanded its scope to include ketones, opening another potential pathway for the utilization of this compound. acs.org

Table 1: Synthesis of Imidazo[1,2-a]pyridines

Reaction Name Reactants Role of this compound Resulting Scaffold
Tschitschibabin Reaction 2-Aminopyridine, α-Haloketone Precursor (requires α-halogenation) Imidazo[1,2-a]pyridine

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.net this compound can be employed as a key intermediate in well-known quinoline syntheses.

The Friedländer synthesis is a classic method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. researchgate.netorganic-chemistry.orgwikipedia.org The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring system. organic-chemistry.orgjk-sci.com

A widely used modification of this reaction employs 2-aminobenzyl alcohols in place of the less stable 2-aminobenzaldehydes. researchgate.net In this approach, the 2-aminobenzyl alcohol undergoes in situ oxidation to the corresponding aldehyde, which then condenses with a ketone like this compound. bohrium.comorganic-chemistry.org Various catalytic systems, including those based on ruthenium, cobalt, and copper, have been developed to facilitate this oxidative cyclization. bohrium.comrsc.orgrsc.org

Table 2: Quinoline Synthesis Pathways

Synthesis Method Key Reactants Role of this compound
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde, α-Methylene ketone α-Methylene ketone component

Pyrazolopyridines, which are fused pyrazole (B372694) and pyridine rings, exhibit a wide range of biological activities and are of significant interest in drug discovery. researchgate.net The synthesis of these scaffolds often relies on the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an equivalent thereof. longdom.org this compound can be elaborated into a suitable 1,3-dicarbonyl synthon, which can then be cyclized with hydrazine to form the pyrazole portion of the pyrazolopyridine system. Multi-component reactions, often in green solvents like water, have been developed for the efficient one-pot synthesis of pyrazolopyridines from precursors like enaminones, which can be derived from ketones. longdom.orgnih.gov

Once formed, the pyrazolopyridine scaffold can be further functionalized to create more complex tricyclic systems. For instance, an aminopyrazolopyridine can be diazotized and subsequently coupled with active methylene (B1212753) compounds to construct pyridopyrazolotriazine derivatives. tandfonline.comnih.govscirp.orgraco.cat This demonstrates the role of this compound as a foundational building block for accessing intricate, multi-ring heterocyclic systems.

Bicyclic piperidinones are complex three-dimensional structures that are valuable in medicinal chemistry. Synthesizing these scaffolds from a simple precursor like this compound represents a multi-step, yet plausible, synthetic strategy. A potential pathway would first involve the reduction of the aromatic pyridine ring to a piperidine (B6355638). This transformation is commonly achieved through catalytic hydrogenation using catalysts such as ruthenium or nickel. nih.gov

Following the reduction to 1-(piperidin-3-yl)pentan-1-one, various strategies could be employed to form the second ring. An intramolecular cyclization, for example, could be designed to form the bicyclic piperidinone core. Photochemical methods, such as intramolecular [2+2] cycloaddition, have also been reported for creating bicyclic piperidinone frameworks from suitable diene precursors. nih.gov While not a direct conversion, the use of this compound as a starting point for such a sequence highlights its utility in accessing saturated, stereochemically complex heterocyclic systems.

Integration into Rigid Scaffold Molecules (e.g., Bicyclo[1.1.1]pentane derivatives)

Bicyclo[1.1.1]pentanes (BCPs) are highly sought-after rigid scaffolds used in drug design as bioisosteres for groups like para-substituted benzene (B151609) rings. organic-chemistry.org The rigid, three-dimensional nature of the BCP core can impart favorable pharmacokinetic properties to a molecule. A direct and practical method for incorporating the this compound moiety into a BCP scaffold involves the nucleophilic substitution reaction with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). beilstein-journals.orgorganic-chemistry.org

In this reaction, the nitrogen atom of the pyridine ring in this compound acts as a nucleophile, attacking one of the bridgehead carbons of DIBCP and displacing an iodide ion. This transformation results in the formation of a stable bicyclo[1.1.1]pentylpyridinium salt, effectively tethering the entire pyridylpentanone structure to the rigid BCP core. This method provides a straightforward route to novel, three-dimensional structures that combine the features of the BCP scaffold with the functionality of the pyridyl ketone. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazo[1,2-a]pyridine
α-Halo-1-(pyridin-3-yl)pentan-1-one
Quinoline
1-(Piperidin-3-yl)pentan-1-one
Bicyclo[1.1.1]pentane (BCP)
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
Bicyclo[1.1.1]pentylpyridinium salt
Pyrazolopyridine
Pyridopyrazolotriazine

Formation of BCP-Containing Building Blocks (e.g., alcohols, amines)

Bicyclo[1.1.1]pentane (BCP) moieties have gained considerable attention as saturated bioisosteres for aryl groups, offering improved physicochemical properties in drug candidates. nih.govnih.gov BCP ketones, in particular, are considered valuable analogues of aryl ketones, a motif present in numerous FDA-approved drugs. nih.govrsc.org The synthesis of these BCP ketones is a key step toward a diverse range of other important BCP derivatives. nih.govrsc.org

While methods for directly constructing BCP ketones often involve the multi-component dicarbofunctionalization of [1.1.1]propellane, the resulting BCP ketones serve as crucial intermediates. nih.govrsc.org These ketones are readily transformed into other functional groups, expanding their utility as building blocks.

BCP Alcohols: BCP ketones can be efficiently reduced to their corresponding secondary alcohols. A common method for this transformation is the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄), which provides the alcohol product in good yield. nih.govrsc.org

BCP Amides: The ketone group can also be converted into an amide functionality through a Beckmann rearrangement, further diversifying the available BCP building blocks. nih.govrsc.org

These transformations underscore the role of the ketone as a versatile synthetic handle, allowing access to a variety of BCP-containing structures like alcohols and amides that are critical for medicinal chemistry programs.

Application in Click Chemistry for BCP-Triazole Scaffolds

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone for the efficient synthesis of 1,2,3-triazoles. nih.govnih.gov This reaction is widely used in drug discovery to link different molecular fragments, with the resulting triazole ring often acting as a stable and effective linker or pharmacophore. nih.govd-nb.infojapsonline.com

In the context of BCPs, click chemistry is employed to create novel BCP-triazole scaffolds. This is achieved by reacting BCP derivatives that contain either a terminal alkyne or an azide (B81097) group. researchgate.net Synthetic chemists have developed reliable methods to produce these BCP-azides and BCP-alkynes, typically starting from common intermediates like BCP carboxylic acids. researchgate.netchemrxiv.org These functionalized BCPs are then used as substrates in click reactions to construct complex BCP-triazole hybrids. researchgate.net

The compound this compound, in its original form, is not a suitable substrate for the standard CuAAC reaction. The ketone functionality does not directly participate in the azide-alkyne cycloaddition. For this molecule to be used in forming a BCP-triazole scaffold via click chemistry, it would first require chemical modification to introduce either an alkyne or an azide group.

Synthesis of Pharmacophores and Lead Structures for Chemical Biology

This compound serves as a valuable scaffold and building block in the design and synthesis of pharmacophores and lead structures for chemical biology and drug discovery. A pharmacophore represents the key molecular features necessary for a molecule to exert a specific biological activity.

The compound itself is recognized for its potential as a pharmacophore in the development of new therapeutic agents. Its structure, containing a pyridine ring attached to a flexible alkyl ketone chain, allows for the creation of diverse chemical libraries for screening in drug discovery programs. The corresponding alcohol, 1-(Pyridin-3-yl)pentan-1-ol, is also explored for its pharmacophoric potential. evitachem.com

The 1,2,3-triazole ring, often synthesized via click chemistry, is itself considered a valuable pharmacophore that can mimic an amide bond but with improved metabolic stability. d-nb.infonih.gov This makes triazole-based compounds highly attractive in medicinal chemistry. The modular nature of click chemistry allows for the rapid assembly of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in optimizing lead structures. nih.gov The pyridine motif is a common feature in many bioactive compounds and is often included in pharmacophore models for various drug targets. acs.org The use of this compound as a synthetic starting point allows for the incorporation of this important heterocyclic system into more complex molecules designed to interact with biological targets.

Structure Activity Relationship Studies at the Molecular Level

Correlations between Structural Features and Protein/Enzyme Interactions

The molecular architecture of 1-(Pyridin-3-yl)pentan-1-one and its analogs is intrinsically linked to their ability to interact with biological macromolecules like proteins and enzymes. The pyridine (B92270) ring, a common heterocycle in FDA-approved drugs, is a significant contributor to these interactions. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding within the active sites of many enzymes. nih.gov

Studies on related pyridine-containing compounds have demonstrated the importance of this heterocyclic core in achieving molecular recognition. For instance, in a class of inhibitors for mitochondrial complex II, the pyridine ring plays a pivotal role in active site recognition. nih.gov The ketone group of the pentanone chain also presents a site for potential hydrogen bonding and other electrostatic interactions within a protein's binding pocket. The combination of the aromatic pyridine ring and the flexible alkyl ketone chain allows the molecule to adapt to the three-dimensional space of a binding site, influencing its inhibitory or modulatory effects.

Structural FeaturePotential Protein/Enzyme InteractionSignificance in Biological Activity
Pyridine RingHydrogen bonding (via nitrogen atom), π-π stacking, hydrophobic interactions. nih.govresearchgate.netCrucial for anchoring the molecule in the binding site and for molecular recognition. nih.govnih.gov
Carbonyl Group (C=O)Hydrogen bonding (as an acceptor). Contributes to the binding affinity and specificity of the molecule.
Pentyl ChainHydrophobic interactions, van der Waals forces.Orients the molecule within the binding pocket and can influence potency and selectivity.

Impact of Substituent Effects on Molecular Recognition

The modification of the basic this compound structure through the addition of various substituents can dramatically alter its interaction with molecular targets. Structure-activity relationship (SAR) studies on diverse pyridine derivatives have shown that the nature, position, and size of these substituents are critical for molecular recognition and subsequent biological effect. nih.govnih.gov

For example, research on the antiproliferative activity of different pyridine compounds has indicated that the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) can enhance activity. nih.gov Conversely, the presence of bulky groups or certain halogens can sometimes lead to a decrease in activity, possibly due to steric hindrance within the binding site. nih.gov These findings underscore the delicate balance of electronic and steric factors that govern the binding of a ligand to its protein target. The strategic placement of substituents can be used to fine-tune the affinity and selectivity of these compounds for specific enzymes or receptors. uno.edu

Substituent TypePosition on ScaffoldGeneral Impact on Molecular Recognition (based on related compounds)
Electron-Donating Groups (-OH, -OCH₃)Pyridine RingCan enhance biological activity, potentially by forming additional hydrogen bonds or altering electronic properties. nih.gov
Electron-Withdrawing Groups (-NO₂, -CN)Pyridine RingCan modulate the electronic character of the pyridine ring, influencing binding affinity. acs.org
Halogens (-F, -Cl, -Br)Pyridine Ring or Alkyl ChainCan increase lipophilicity and membrane permeability, but may also decrease activity depending on the target. nih.gov
Bulky GroupsPyridine Ring or Alkyl ChainMay decrease activity due to steric clashes within the binding pocket, but can also enhance selectivity if the pocket is accommodating. nih.gov

Diastereoselective and Enantioselective Synthesis for Chirality-Activity Relationships

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. wikipedia.org The two enantiomers of a chiral drug can exhibit profoundly different activities, with one being therapeutic while the other might be inactive or even toxic. nih.gov For analogs of this compound, the introduction of a substituent on the carbon alpha to the carbonyl group can create a chiral center, leading to the existence of enantiomers.

Therefore, the development of diastereoselective and enantioselective synthetic methods is paramount for studying chirality-activity relationships. rsc.org Such methods allow for the preparation of individual stereoisomers in high purity, enabling a precise evaluation of their interaction with biological targets. For instance, in studies of pyrovalerone analogs, which possess a similar structural motif, the S-enantiomer was identified as the more potent inhibitor of monoamine transporters. nih.gov This highlights the necessity of stereocontrolled synthesis to unlock the full therapeutic potential of chiral compounds and to understand the three-dimensional requirements of their binding sites.

Synthetic StrategyDescriptionRelevance to Chirality-Activity Studies
Asymmetric HydrogenationThe use of chiral catalysts (e.g., those based on Iridium or Rhodium) to hydrogenate a prochiral precursor, leading to an excess of one enantiomer. rsc.orgEnables the efficient production of enantiomerically enriched compounds for biological testing.
Chiral ResolutionSeparation of a racemic mixture into its individual enantiomers, often by forming diastereomeric salts with a chiral resolving agent. nih.govA classical method to obtain pure enantiomers for comparing their biological activities.
Diastereoselective CyclizationA reaction that forms a cyclic product with a preference for one diastereomer over others, often by controlling the stereochemistry of the starting materials or transition states. hse.ruCrucial for creating complex molecules with multiple stereocenters, allowing for the exploration of their structure-activity relationships.

Investigation of Molecular Binding Mechanisms (e.g., inhibition of enzymes, receptor interactions)

Understanding the precise molecular binding mechanism of this compound and its derivatives is key to rational drug design. These compounds can exert their effects through various mechanisms, most notably through the inhibition of enzymes or the modulation of receptor activity. Enzyme inhibition can occur through several reversible pathways, including competitive, noncompetitive, and uncompetitive inhibition, each characterized by a distinct mode of interaction between the inhibitor, the enzyme, and the substrate. libretexts.org

Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools for investigating these binding mechanisms. For example, in studies of substituted pyridine derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), computational methods predicted the likely binding poses of the inhibitors and identified key amino acid residues, such as Asp555 and Lys661, that are critical for binding. nih.gov These studies revealed that electrostatic interactions are a major driving force for the binding of these inhibitors. nih.gov Such insights are invaluable for designing new analogs with improved potency and selectivity.

Potential Molecular Target ClassExample of Binding MechanismKey Interacting Residues (from related systems)
KinasesBinding to the ATP-binding site, often involving hydrogen bonds with the hinge region of the kinase.Aspartate, Asp1123 (example from a kinase). nih.gov
Histone Demethylases (e.g., LSD1)Interaction with the active site, driven by electrostatic forces and hydrogen bonds.Asp555, Lys661, Tyr761. nih.gov
Monoamine Transporters (DAT, SERT)Inhibition of neurotransmitter reuptake by blocking the transporter channel.Not explicitly detailed but involves the overall shape and charge distribution of the inhibitor. uno.edunih.gov
Mitochondrial Complex IIInhibition of the enzyme's function through binding to the active site.Interaction with the highly substituted pyridine ring is key for recognition. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3-acylpyridines, including 1-(Pyridin-3-yl)pentan-1-one, is moving beyond traditional methods toward more efficient, selective, and sustainable processes.

A significant area of development is the use of copper(II)-catalyzed one-pot cascade reactions. organic-chemistry.orgnih.gov Research has demonstrated an efficient synthesis of 3-acylpyridines from inactivated saturated ketones through a process involving oxidative dehydrogenation followed by a [3+3] annulation with electron-deficient enamines. organic-chemistry.orgnih.govacs.org This method is noted for its excellent regioselectivity and broad substrate scope. organic-chemistry.org The mechanism proceeds through several steps, including Michael addition, aldol-type condensation, and oxidative aromatization, offering a streamlined route to functionalized pyridines. nih.govacs.org

Furthermore, chemists are exploring deprotolithiation-zincation strategies to functionalize aryl ketones. This approach allows for selective functionalization, which can then be used in copper-catalyzed reactions to build more complex fused heterocyclic systems. researchgate.net Such methodologies are crucial for creating libraries of compounds for screening in drug discovery and materials science. researchgate.net

Synthetic Method Key Features Catalyst/Reagents Advantages
Cu(II)-Catalyzed Cascade Reaction One-pot, oxidative dehydrogenation, [3+3] annulation. organic-chemistry.orgnih.govCu(OAc)₂, TEMPO. acs.orgHigh efficiency, excellent regioselectivity, operational simplicity. organic-chemistry.org
Deprotolithiation-Zincation Selective functionalization of aryl ketones via metallation. researchgate.netLiTMP, ZnCl₂·TMEDA. researchgate.netEnables synthesis of complex, fused heterocyclic systems. researchgate.net
Ruthenium-Catalyzed C-H Alkylation meta-selective C-H bond functionalization of aryl 2-pyridyl ketones. rsc.org[Ru(p-cymene)Cl₂]₂. rsc.orgModifies the meta-position, creating highly functionalized derivatives. rsc.org

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

To optimize the synthesis of compounds like this compound, researchers are increasingly employing advanced spectroscopic techniques for real-time analysis. These methods provide deep insights into reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when adapted for microfluidic reactors, allows for the in-situ monitoring of reactions from mere seconds to several minutes. utwente.nl This has been demonstrated in acetylation reactions, where key intermediates like acetyl ammonium (B1175870) ions and the formation of ketene (B1206846) were observed in real-time. utwente.nlacs.org Such detailed mechanistic understanding is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts.

Ion Mobility Spectrometry (IMS) is another powerful tool for the rapid, real-time detection of trace amounts of pyridine (B92270) and related compounds. researchgate.net Its high sensitivity allows for the detection of concentrations as low as 5 parts per billion (ppb), making it useful for monitoring reaction environments and ensuring process safety. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm for molecular synthesis and discovery. mdpi.com For compounds like this compound, AI and machine learning (ML) offer powerful predictive capabilities. nih.gov

However, researchers also caution that the success of ML models is highly dependent on the quality and scope of the literature data used for training. acs.org Abundant but biased data may lead to models that capture popularity trends rather than true chemical reactivity. acs.org

Exploration of New Catalytic Applications

While this compound itself is a synthetic building block, the broader class of pyridyl ketones is a cornerstone for developing novel catalysts. The nitrogen atom in the pyridine ring and the ketone's oxygen atom can coordinate with metal ions, forming complexes with significant catalytic potential. researchgate.net

For instance, complexes derived from di-2-pyridyl ketone are being explored as versatile catalysts. Binuclear and tetranuclear copper complexes have shown promise as bifunctional electrocatalysts capable of both reducing carbon dioxide and oxidizing water. mdpi.com In other applications, iridium and ruthenium catalysts are used for the highly selective hydrogenation of pyridyl ketones to produce chiral alcohols, which are vital building blocks in the pharmaceutical industry. rsc.orgrsc.org Iron(II) complexes with pyridyl-imino ligands have also been investigated as catalysts for the transfer hydrogenation of ketones. bohrium.com

Catalyst System Application Significance
Copper Complexes Electrocatalytic CO₂ reduction and water oxidation. mdpi.comOffers a pathway for developing catalysts for energy conversion. mdpi.com
Iridium/Ruthenium Catalysts Asymmetric hydrogenation of pyridyl ketones. rsc.orgrsc.orgProduces valuable chiral pyridyl-substituted alcohols with high enantioselectivity. rsc.orgrsc.org
Iron(II) Complexes Transfer hydrogenation of ketones. bohrium.comProvides an alternative to more expensive transition-metal catalysts. bohrium.com

Role in Materials Science and Functional Molecule Development

The unique structure of this compound and related pyridyl ketones makes them attractive components for creating advanced materials and functional molecules. rsc.org These molecules are considered essential building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov

In materials science, pyridyl ketone derivatives are being investigated for their use in creating functional materials like sensors and catalysts. The ability of the di-2-pyridyl ketone ligand to form coordination polymers and polynuclear clusters is particularly valuable. researchgate.net These structures have applications in molecular magnetism and the development of host-guest chemical systems. researchgate.net

Furthermore, the pyridyl ketone scaffold is a key intermediate for synthesizing more complex, biologically active molecules. rsc.orgnih.gov For example, derivatives of 3-acyl-2,6-diaminopyridines have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), which play a role in cancer cell proliferation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale synthesis of 1-(Pyridin-3-yl)pentan-1-one?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize catalytic cross-coupling of secondary alcohols, as demonstrated for structurally similar ketones (e.g., 3-ethyl-1-(pyridin-3-yl)pentan-1-one) .
  • Wittig Reaction : Condensation of pyridine-3-carbaldehyde with a phosphonium ylide derived from pentanone precursors, analogous to methods for 1-phenyl-1-penten-3-one .
  • Optimization : Purification via distillation or recrystallization ensures high purity, with yields improved by controlling reaction time and temperature (e.g., 59–70% yields reported for related biphenylpentanones) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR provide key insights into the pyridinyl and pentanone moieties. For example, characteristic shifts for pyridine protons (δ 8.5–9.0 ppm) and ketone carbonyls (δ 200–210 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns distinguish it from analogs (e.g., cathinone derivatives) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELX software ensuring refinement accuracy (R factor < 0.1) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR and X-ray data to identify discrepancies (e.g., dynamic effects in solution vs. solid-state conformations). For example, pyridine ring puckering in crystals may differ from solution structures .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR chemical shifts, reconciling experimental observations .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cross-coupling efficiency. Base selection (e.g., NaOH vs. KOH) impacts condensation rates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while temperature gradients minimize side reactions .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Retrosynthesis Algorithms : Platforms leveraging databases like Reaxys and Pistachio propose feasible routes by analyzing bond dissociation energies and steric effects .
  • Molecular Dynamics (MD) : Simulate nucleophilic attack on the ketone group to assess regioselectivity under varying conditions (e.g., pH, solvent) .

Q. What are best practices for crystallographic refinement of this compound using SHELX software?

  • Methodological Answer :

  • Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce R-factor uncertainties.
  • Parameterization : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with the CCDC database for similar structures .

Q. How are advanced hyphenated techniques (e.g., GC/MS-MS) used to differentiate this compound from its analogs?

  • Methodological Answer :

  • Fragmentation Patterns : Monitor diagnostic ions (e.g., m/z 105 for pyridine rings) and retention times. For example, α-PVP analogs show distinct pyrrolidinyl fragmentation .
  • Isotopic Labeling : 13C^{13}C-labeled ketones track metabolic pathways, distinguishing parent compounds from derivatives .

Q. What regulatory considerations apply to handling this compound in jurisdictions where it is a controlled substance?

  • Methodological Answer :

  • Legislative Compliance : Verify scheduling status under frameworks like the U.S. Controlled Substances Act or China’s CFDA, which regulate analogs (e.g., α-PVP) based on structural similarity .
  • Documentation : Maintain records of synthesis protocols, analytical data, and disposal methods to meet DEA or ECHA requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.